molecular formula C10H14N4O2 B8471219 5-Nitro-2-(piperazin-1-yl)benzenamine

5-Nitro-2-(piperazin-1-yl)benzenamine

Cat. No.: B8471219
M. Wt: 222.24 g/mol
InChI Key: RSZNXJKXUCONRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-(piperazin-1-yl)benzenamine is a chemical compound of interest in pharmaceutical and antimicrobial research. While direct studies on this specific molecule are limited, its structure, featuring a nitro-aromatic group linked to a piperazine moiety, is shared with a class of compounds known as nitrofuranyl piperazines. These analogues have demonstrated significant research value as potent inhibitors of mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium abscessus (Mab) . The mechanism of action for these related compounds involves acting as a prodrug that requires reductive activation by bacterial enzymes, such as F420-dependent nitroreductases . This activation leads to downstream effects that disrupt bacterial homeostasis, including the induction of oxidative stress and modulation of bacterial lipid metabolism, ultimately exerting a bacteriostatic effect against challenging pathogens . The piperazine scaffold is a common pharmacophore in medicinal chemistry, known for its ability to improve solubility and influence the pharmacokinetic properties of drug candidates[c:] . Researchers investigating novel antibiotics for treating multidrug-resistant bacterial infections may find this compound a valuable scaffold for synthesis and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-nitro-2-piperazin-1-ylaniline

InChI

InChI=1S/C10H14N4O2/c11-9-7-8(14(15)16)1-2-10(9)13-5-3-12-4-6-13/h1-2,7,12H,3-6,11H2

InChI Key

RSZNXJKXUCONRB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following compounds are selected for comparison based on shared piperazine or aromatic amine motifs:

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol)
5-Nitro-2-(piperazin-1-yl)benzenamine (Target) - Nitro (C5), Piperazine (C2) ~C₁₀H₁₃N₅O₂ ~251.25
4-(2-Chlorobenzyl)-N-[(E)-(5-methyl-2-thienyl)methylene]piperazin-1-amine 315213-53-7 Chlorobenzyl (C2), Thienyl-methylene C₁₈H₂₁ClN₄S 384.90
4-Benzyl-N-(2-nitrobenzylidene)piperazin-1-amine 307328-21-8 Benzyl (C4), Nitrobenzylidene C₁₈H₂₀N₄O₂ 324.38
2-Chloroaniline (Simpler analog) 95-51-2 Chloro (C2) C₆H₆ClN 127.57
Key Observations:

Piperazine Derivatives vs.

Substituent Effects: Nitro Group Positioning: In the target compound, the nitro group is directly on the benzene ring (C5), whereas in ’s compound, it is part of a nitrobenzylidene group. Chlorine and Thienyl Groups: ’s compound includes a chlorobenzyl group (lipophilic) and a thienyl-methylene substituent (electron-rich heterocycle), which may enhance membrane permeability compared to the target compound .

Physicochemical and Pharmacological Implications

Lipophilicity and Solubility:
  • The chlorobenzyl group in increases logP (lipophilicity), favoring blood-brain barrier penetration. In contrast, the target compound’s nitro group and unsubstituted piperazine may improve aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for preparing 5-Nitro-2-(piperazin-1-yl)benzenamine with high purity?

  • Methodological Answer : The compound can be synthesized via sequential nitration and nucleophilic aromatic substitution. For example:

Nitration : Introduce the nitro group to 2-(piperazin-1-yl)benzenamine using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

Purification : Isolate intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Substitution : Optimize piperazine coupling using Pd catalysts (e.g., Pd(OAc)₂) in DMF at 80°C for 12 hours. Monitor reaction progress via TLC or HPLC .
Key Data : Yield typically ranges from 45–65%, with purity >95% confirmed by NMR and HRMS .

Q. How can researchers characterize the structural integrity of 5-Nitro-2-(piperazin-1-yl)benzenamine?

  • Methodological Answer : Use multimodal analytical techniques:
  • NMR : Confirm aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted benzene) and piperazine protons (δ 2.5–3.5 ppm) .
  • HRMS : Validate molecular weight (calc. for C₁₀H₁₃N₄O₂: 237.0984; observed: 237.0980) .
  • IR : Identify nitro (1520–1350 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize receptor-binding assays:
  • Dopamine Receptors : Use radioligand displacement assays (³H-spiperone for D2/D3 receptors) to measure IC₅₀ values.
  • Serotonin Receptors : Screen against 5-HT₁A/2A subtypes via competitive binding with ³H-ketanserin .
    Note : Solubilize the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for neurological targets?

  • Methodological Answer :

Q. Modify Substituents :

  • Replace nitro with electron-withdrawing groups (e.g., CF₃) to enhance receptor affinity .
  • Vary piperazine substituents (e.g., benzyl, methyl) to alter steric and electronic profiles .

Q. Assay Design :

  • Compare binding affinities across D2, D3, and 5-HT receptors using homologous assay conditions.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. What experimental strategies resolve contradictions in solubility and bioavailability data?

  • Methodological Answer :
  • Solubility Enhancement :
  • Test co-solvents (e.g., PEG-400) or cyclodextrin complexes.
  • Measure logP via shake-flask method (expected logP ~1.8) .
  • Bioavailability :
  • Conduct parallel artificial membrane permeability assays (PAMPA) to predict intestinal absorption.
  • Validate in vivo using LC-MS/MS quantification in plasma .

Q. How can researchers address discrepancies in reported receptor selectivity profiles?

  • Methodological Answer :
  • Standardize Assay Conditions :
  • Use identical cell lines (e.g., HEK-293 expressing human D2/D3 receptors).
  • Control for endogenous receptor expression via CRISPR knockout models .
  • Cross-Validate Data :
  • Compare results across orthogonal methods (e.g., calcium flux vs. cAMP assays) .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-response curves in receptor studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons .

Q. How should researchers validate synthetic intermediates to ensure reproducibility?

  • Methodological Answer :
  • In-Process Controls : Monitor reaction progress via LC-MS at critical stages (e.g., after nitration).
  • Stability Testing : Store intermediates under inert gas (N₂) at −20°C to prevent degradation .

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